Cas no 129228-29-1 (2-Isopentyl-2-isopropylpropane-1,3-diol)

2-Isopentyl-2-isopropylpropane-1,3-diol is a branched diol characterized by its unique sterically hindered structure, which imparts enhanced stability and controlled reactivity in synthetic applications. The presence of both isopentyl and isopropyl substituents contributes to its lipophilic nature, making it suitable for formulations requiring solubility in nonpolar media. This compound is particularly valued for its role as an intermediate in the synthesis of specialty polymers, lubricants, and surfactants, where its bifunctional hydroxyl groups enable precise crosslinking or derivatization. Its steric hindrance also minimizes unwanted side reactions, improving yield and purity in complex organic transformations. The diol's balanced hydrophobicity and reactivity make it a versatile building block in fine chemical synthesis.
2-Isopentyl-2-isopropylpropane-1,3-diol structure
129228-29-1 structure
Product Name:2-Isopentyl-2-isopropylpropane-1,3-diol
CAS No:129228-29-1
MF:C11H24O2
MW:188.307064056396
MDL:MFCD21927213
CID:1030948
PubChem ID:11745391
Update Time:2025-06-15

2-Isopentyl-2-isopropylpropane-1,3-diol Chemical and Physical Properties

Names and Identifiers

    • 2-Isopentyl-2-isopropylpropane-1,3-diol
    • 2-(3-methylbutyl)-2-propan-2-ylpropane-1,3-diol
    • 1,3-Propanediol, 2-(3-methylbutyl)-2-(1-methylethyl)-
    • AGN-PC-00FAUI
    • AK133368
    • CTK0F6021
    • KB-231039
    • 129228-29-1
    • SCHEMBL1371359
    • EN300-345956
    • 2-(3-Methylbutyl)-2-(propan-2-yl)propane-1,3-diol
    • ZGHOZASFRNLRAS-UHFFFAOYSA-N
    • E83520
    • AKOS016844938
    • CS-0216155
    • DTXSID20471672
    • SB84488
    • Z1322544705
    • 2-isoamyl-2-isopropyl-1,3-propandiol
    • MDL: MFCD21927213
    • Inchi: 1S/C11H24O2/c1-9(2)5-6-11(7-12,8-13)10(3)4/h9-10,12-13H,5-8H2,1-4H3
    • InChI Key: ZGHOZASFRNLRAS-UHFFFAOYSA-N
    • SMILES: OCC(CO)(CCC(C)C)C(C)C

Computed Properties

  • Exact Mass: 188.17772
  • Monoisotopic Mass: 188.177630004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46

2-Isopentyl-2-isopropylpropane-1,3-diol Pricemore >>

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Additional information on 2-Isopentyl-2-isopropylpropane-1,3-diol

2-Isopentyl-2-Isopropylpropane-1,3-diol (CAS No. 129228-29-1): A Comprehensive Overview

2-Isopentyl-2-isopropylpropane-1,3-diol (CAS No. 129228-29-1) is a multifunctional alcohol with a unique molecular structure that has garnered significant attention in recent years for its potential applications in various fields, including pharmaceuticals, cosmetics, and chemical synthesis. This compound, also known as IPPD, is characterized by its two isopentyl and one isopropyl groups attached to a propane backbone, making it a versatile building block for the development of advanced materials and formulations.

The chemical structure of IPPD (C13H28O2) is particularly noteworthy due to its high degree of branching and the presence of multiple hydroxyl groups. These features contribute to its excellent solubility in both polar and non-polar solvents, making it an ideal candidate for use in a wide range of applications. The hydroxyl groups also provide reactive sites for further chemical modifications, enabling the synthesis of complex molecules with tailored properties.

In the pharmaceutical industry, IPPD has shown promise as a solubilizing agent and emulsifier in drug formulations. Its ability to enhance the solubility and stability of poorly soluble drugs can significantly improve their bioavailability and therapeutic efficacy. Recent studies have demonstrated that IPPD-based formulations can enhance the delivery of lipophilic drugs, such as anti-cancer agents and antiviral compounds, by improving their absorption and distribution in the body.

Beyond its pharmaceutical applications, IPPD has found use in the cosmetics industry as a moisturizing agent and emollient. Its non-toxic and non-irritating nature makes it suitable for use in skin care products, where it can help to hydrate and protect the skin barrier. Additionally, its ability to form stable emulsions with water and oil phases makes it an effective ingredient in creams, lotions, and other topical formulations.

In chemical synthesis, IPPD serves as a valuable starting material for the preparation of more complex molecules. Its branched structure and multiple hydroxyl groups provide multiple points of functionalization, allowing chemists to introduce various substituents through reactions such as esterification, etherification, and acylation. This versatility has led to its use in the synthesis of surfactants, plasticizers, and other industrial chemicals.

The environmental impact of IPPD is another area of active research. Studies have shown that it biodegrades readily under aerobic conditions, making it an environmentally friendly alternative to traditional solvents and emulsifiers. This characteristic is particularly important in industries where sustainability and eco-friendliness are key considerations.

In conclusion, 2-Isopentyl-2-isopropylpropane-1,3-diol (CAS No. 129228-29-1) is a highly versatile compound with a wide range of applications in pharmaceuticals, cosmetics, and chemical synthesis. Its unique molecular structure endows it with valuable properties such as high solubility, stability, and reactivity, making it an attractive choice for researchers and industry professionals alike. As ongoing research continues to uncover new uses and benefits of this compound, its importance in various fields is likely to grow even further.

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